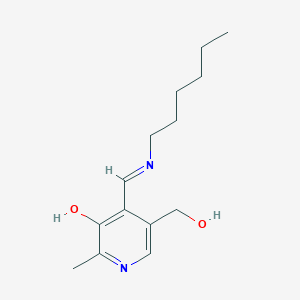![molecular formula C14H12ClNO2 B14006586 4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol CAS No. 29644-84-6](/img/structure/B14006586.png)
4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- is an organic compound with a complex structure that includes a phenol group, a chlorine atom, and a methoxyphenyl group connected through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- typically involves a multi-step process. One common method includes the reaction of 4-chlorophenol with 4-methoxybenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reduced to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base intermediate back to the original phenol and aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenols.
Wissenschaftliche Forschungsanwendungen
Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- exerts its effects involves interactions with various molecular targets. The phenol group can form hydrogen bonds with proteins, while the methoxyphenyl group may engage in hydrophobic interactions. These interactions can influence enzyme activity, protein folding, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-chloro-2-methyl-: Similar in structure but with a methyl group instead of a methoxyphenyl group.
Phenol, 4-chloro-2-ethyl-: Contains an ethyl group in place of the methoxyphenyl group.
Phenol, 4-chloro-2-propyl-: Features a propyl group instead of the methoxyphenyl group.
Uniqueness
Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and potential applications. This structural difference can influence the compound’s reactivity, solubility, and interactions with biological targets.
Eigenschaften
CAS-Nummer |
29644-84-6 |
|---|---|
Molekularformel |
C14H12ClNO2 |
Molekulargewicht |
261.70 g/mol |
IUPAC-Name |
4-chloro-2-[(4-methoxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C14H12ClNO2/c1-18-12-5-2-10(3-6-12)9-16-13-8-11(15)4-7-14(13)17/h2-9,17H,1H3 |
InChI-Schlüssel |
ZZAKXBXIJUMFHY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NC2=C(C=CC(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile](/img/structure/B14006503.png)
![2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B14006511.png)
![Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate](/img/structure/B14006517.png)
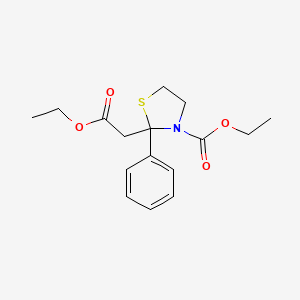


![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)
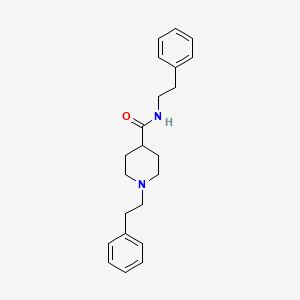
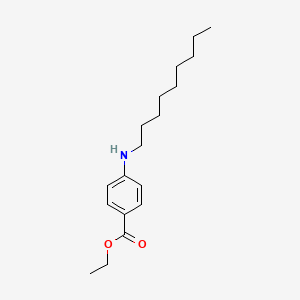
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione](/img/structure/B14006564.png)
![1-[(2-Methylphenyl)sulfanylmethyl]piperidine](/img/structure/B14006571.png)
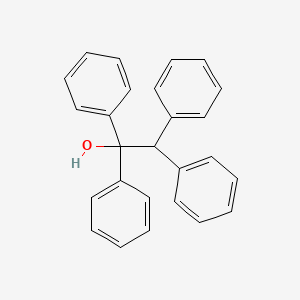
![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)
